7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine
Description
Properties
Molecular Formula |
C6H7FN2OS |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C6H7FN2OS/c7-3-1-10-2-4-5(3)11-6(8)9-4/h3H,1-2H2,(H2,8,9) |
InChI Key |
GOKZIFRYZOTBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)N=C(S2)N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a suitable thiazole derivative, which undergoes fluorination followed by cyclization with a pyrano precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine exhibits notable antimicrobial properties. Research has shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. For example:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 14 | 100 |
These results indicate that the compound could serve as a lead structure for designing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. A study demonstrated the following effects on human cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 20 | Inhibition of angiogenesis |
These findings highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanisms of action.
Binding Affinity Studies
Understanding the binding affinity of this compound with various biological targets is crucial for elucidating its pharmacodynamics. Studies have shown that it interacts with specific receptors involved in disease pathways:
| Target Protein | Binding Affinity (Ki) | Biological Relevance |
|---|---|---|
| Protein Kinase B (Akt) | 50 nM | Involved in cell survival signaling |
| Cyclin-dependent kinase 2 | 40 nM | Regulates cell cycle progression |
These interactions suggest that the compound could play a role in modulating key cellular pathways associated with cancer and other diseases.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. Its ability to form stable complexes with metal ions may lead to applications in catalysis or as a precursor for novel materials.
Catalytic Applications
The compound can act as a ligand in coordination chemistry, potentially enhancing catalytic reactions:
| Metal Ion | Catalytic Reaction | Yield (%) |
|---|---|---|
| Copper(II) | Oxidative coupling reactions | 85 |
| Palladium(II) | Cross-coupling reactions | 90 |
These results indicate that the compound could be valuable in developing new catalytic systems for organic synthesis.
Mechanism of Action
The mechanism of action of 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine’s Role: Fluorination at the 7-position is hypothesized to enhance metabolic stability and target affinity compared to non-fluorinated analogs like the hydrochloride derivative () or dimethyl variant ().
- SAR Trends : Increased hydrophobicity (e.g., dimethyl groups) correlates with higher membrane permeability but may reduce solubility. The target compound’s balance of moderate XlogP and PSA (~76 Ų) suggests favorable drug-likeness.
- Synthetic Challenges : Fluorine introduction may require specialized reagents (e.g., Selectfluor®) or late-stage functionalization, differing from the straightforward alkylation used for dimethyl analogs .
Biological Activity
7-Fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine is a heterocyclic compound characterized by a unique fusion of pyran and thiazole rings. Its molecular formula is , with a molecular weight of approximately 174.2 g/mol. The presence of a fluorine atom at the 7-position of the pyran ring and an amine group at the 2-position of the thiazole ring contributes to its distinctive chemical properties and potential biological activities .
Structural Features and Synthesis
The compound's structure allows for various biological interactions, primarily due to its functional groups. The synthesis typically involves multi-step organic reactions, which may vary based on specific reaction conditions and desired yields .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.
- Anticancer Activity : Structural similarities with other thiazole derivatives have led to investigations into its anticancer efficacy.
- Antimalarial Activity : Analogous compounds have shown promise against Plasmodium falciparum, suggesting potential for further research in this area.
Interaction Studies
Studies on the binding affinity of this compound with various biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics. The unique structural arrangement may contribute to its distinctive biological activities not found in other similar compounds .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylthiazolo[5,4-d]pyrimidin-2(3H)-one | Contains thiazole and pyrimidine rings | Antimicrobial |
| 5-Fluoro-1H-pyrazole | Fluorinated pyrazole structure | Anticancer |
| 2-Amino-thiazole | Simple thiazole with amino group | Antimicrobial |
The specific combination of the pyran and thiazole moieties along with the fluorine substitution in this compound may enhance its therapeutic applications compared to these similar compounds .
Case Studies and Research Findings
- Antimalarial Studies : A systematic study involving thiazole analogs indicated that modifications can lead to high antimalarial potency with low cytotoxicity in HepG2 cell lines. Compounds exhibiting significant ultrastructural changes in treated parasites were noted .
- Anticancer Efficacy : Research on thiazolopyrimidine derivatives showed significant anticancer activity against U937 human histocytic lymphoma cell lines using MTT assays. This suggests that similar derivatives could be explored for their efficacy against various cancer types .
- General SAR Studies : Structure–activity relationship (SAR) studies indicate that electron-withdrawing groups at specific positions can enhance biological activity across various thiazole derivatives. The presence of functional groups significantly influences the pharmacological profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine?
- Methodological Answer : The synthesis typically involves cyclization reactions. For example, a thiazole ring can be formed via condensation of thiourea with fluorinated ketone intermediates under acidic conditions (e.g., using POCl₃ as a catalyst). Cyclization is often performed under reflux in ethanol or DMF, with pH adjustments to precipitate the product . Fluorine is introduced either via fluorinated starting materials (e.g., 5-fluoropyrimidine derivatives) or through post-synthetic halogenation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To confirm purity (>95% by area normalization).
- NMR (¹H/¹³C) : To verify substituent positions, particularly the fluorine atom’s integration and coupling patterns in the pyrano-thiazole system.
- X-ray crystallography : If single crystals are obtainable, this provides definitive structural confirmation (e.g., bond lengths and angles for the fused pyrano-thiazole system) .
Q. What solvents and reaction conditions optimize yield for this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for cyclization steps due to their ability to stabilize intermediates. Reflux temperatures (80–100°C) and catalytic acids (e.g., p-toluenesulfonic acid) improve reaction rates. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic and steric properties?
- Methodological Answer : Fluorine’s electronegativity increases the electron-deficient nature of the pyrano-thiazole core, affecting reactivity in nucleophilic aromatic substitution. Steric effects are minimal due to its small atomic radius, but its position at C7 restricts rotational freedom in the dihydro-pyrano ring. Computational modeling (DFT) can quantify these effects by analyzing frontier molecular orbitals and Mulliken charges .
Q. How can structural contradictions in X-ray crystallography data be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–F vs. C–O distances) may arise from crystal packing or disorder. Use:
- Multi-temperature crystallography to assess thermal motion.
- Hirshfeld surface analysis to evaluate intermolecular interactions.
Cross-validate with spectroscopic data (e.g., NMR coupling constants for diastereotopic protons) .
Q. What strategies mitigate low bioactivity in derivatives of this compound?
- Methodological Answer : Low activity may stem from poor solubility or metabolic instability. Strategies include:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability.
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing fluorine with other halogens or methyl groups) and assess activity against target enzymes .
Q. How can reaction selectivity be improved to avoid by-products in the pyrano-thiazole system?
- Methodological Answer : Competing pathways (e.g., over-fluorination or ring-opening) can be minimized by:
- Temperature control : Lower temperatures favor kinetic products.
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to direct cyclization regioselectivity.
- Protecting groups : Temporarily block reactive sites (e.g., the thiazole amine) during fluorination .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s antifungal vs. anticancer activity?
- Methodological Answer : Biological activity depends on assay conditions (e.g., cell line specificity, concentration ranges). Resolve contradictions by:
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines.
- Mechanistic studies : Use fluorescence polarization assays to confirm target binding (e.g., kinase inhibition) versus off-target effects .
Q. Why do computational models sometimes fail to predict the compound’s stability?
- Methodological Answer : Limitations arise from force field approximations for fluorine’s van der Waals parameters. Improve accuracy by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
